An In-depth Technical Guide to 1-(5-Chloro-2-thienyl)-1-propanol: Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-(5-Chloro-2-thienyl)-1-propanol: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(5-Chloro-2-thienyl)-1-propanol, a heterocyclic alcohol of interest in synthetic and medicinal chemistry. Due to its structural motifs—a chlorinated thiophene ring and a secondary alcohol—this compound presents potential as a versatile building block for more complex molecules, particularly within the pharmaceutical landscape. While it is a discrete chemical entity, its primary significance appears to be as a synthetic intermediate. This document will delve into its chemical identity, plausible synthetic routes, and its contextual relevance in modern organic synthesis.
Chemical Structure and Properties
1-(5-Chloro-2-thienyl)-1-propanol is characterized by a propanol group attached at the first carbon to the second position of a 5-chlorinated thiophene ring. The presence of a chiral center at the carbinol carbon means that this compound can exist as a racemic mixture of (R) and (S) enantiomers.
Table 1: Chemical and Physical Properties of 1-(5-Chloro-2-thienyl)-1-propanol
| Property | Value | Source/Basis |
| Molecular Formula | C₇H₉ClOS | [1] |
| Molecular Weight | 176.66 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar thienyl alcohols |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Analogy to related structures |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water. | General properties of organic alcohols |
| Chirality | Yes, at the C1 position of the propanol chain | Structural Analysis |
Note: Due to a scarcity of published experimental data for this specific compound, some properties are estimated based on structurally related molecules.
Synthesis of 1-(5-Chloro-2-thienyl)-1-propanol
There are two primary and highly plausible synthetic pathways to obtain 1-(5-Chloro-2-thienyl)-1-propanol: the Grignard reaction utilizing a corresponding aldehyde and the reduction of the corresponding ketone.
Synthesis via Grignard Reaction
This classic organometallic approach involves the reaction of an ethyl Grignard reagent with 5-chloro-2-thiophenecarboxaldehyde. The nucleophilic addition of the ethyl group to the carbonyl carbon of the aldehyde, followed by an acidic workup, yields the desired secondary alcohol.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of ethyl bromide (1.1 equivalents) in the same anhydrous solvent is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Aldehyde Addition: The solution of 5-chloro-2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(5-chloro-2-thienyl)-1-propanol.
Caption: Grignard synthesis workflow for 1-(5-Chloro-2-thienyl)-1-propanol.
Synthesis via Ketone Reduction
An alternative and equally viable route is the reduction of the corresponding ketone, 1-(5-chloro-2-thienyl)-1-propanone. This method is particularly useful if the ketone precursor is more readily available. The reduction of the carbonyl group to a secondary alcohol can be achieved using various reducing agents.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: 1-(5-chloro-2-thienyl)-1-propanone (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reducing Agent Addition: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC. The reduction is typically complete within a few hours.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol can be purified by silica gel chromatography.
Caption: Ketone reduction workflow for synthesizing 1-(5-Chloro-2-thienyl)-1-propanol.
Potential Applications in Drug Development
Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their isosteric relationship with benzene rings and their unique electronic properties, which can enhance biological activity and modulate pharmacokinetic profiles.[2]
The chloro-substituent on the thiophene ring provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[6] The secondary alcohol can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.
Spectroscopic Characterization
The structural confirmation of 1-(5-chloro-2-thienyl)-1-propanol would rely on standard spectroscopic techniques:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the carbinol proton, and signals in the aromatic region for the two protons on the thiophene ring. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group, the carbinol carbon, and the four carbons of the 5-chloro-2-thienyl ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=C stretching frequencies for the alkyl and aromatic portions of the molecule.
Safety and Handling
As with any chemical, 1-(5-chloro-2-thienyl)-1-propanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, and therefore, it should be treated as a potentially hazardous substance.
Conclusion
1-(5-Chloro-2-thienyl)-1-propanol is a chiral chloro-thienyl alcohol with significant potential as a synthetic intermediate in medicinal and materials chemistry. While detailed experimental data on its properties are limited, its synthesis is readily achievable through well-established and reliable methods such as Grignard reactions and ketone reductions. Its structural similarity to intermediates for important pharmaceuticals underscores its relevance to drug discovery and development professionals. Further investigation into the reactivity of this compound and its derivatives is warranted to fully explore its utility as a versatile building block in organic synthesis.
References
-
Chem-Impex. (S)-3-(diméthylamino)-1-(2-thiényl)-1-propanol. [Link]
-
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. [Link]
-
ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
(A) 2-Bromo-5-chlorothiophene reacts with magnesium turnings in anhydrous THF to form the Grignard reagent. (B) The Grignard reagent attacks the electrophilic carbonyl carbon of propanal. (C) An acidic workup protonates the resulting magnesium alkoxide to yield the final product.